molecular formula C14H17N3O3 B2387971 N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide CAS No. 1258757-45-7

N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide

カタログ番号 B2387971
CAS番号: 1258757-45-7
分子量: 275.308
InChIキー: BGJJSAVSJULSIE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.

作用機序

N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing its activation and downstream signaling. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK by N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide leads to apoptosis of B-cell malignancies.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and long half-life. It has also demonstrated good safety and tolerability in animal models. In addition to its anti-tumor activity, N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in autoimmune diseases.

実験室実験の利点と制限

N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide is a highly selective BTK inhibitor with good potency and pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent. However, its efficacy may be limited by resistance mechanisms, including mutations in the BTK gene or activation of alternative signaling pathways.

将来の方向性

For N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide include clinical trials in patients with B-cell malignancies, as well as investigation of its potential applications in autoimmune diseases. Further studies are also needed to understand the mechanisms of resistance to N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide and to identify strategies to overcome it. Additionally, combination therapy with other targeted agents or immunotherapies may enhance the efficacy of N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide in the treatment of B-cell malignancies.

合成法

The synthesis of N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide involves a series of reactions starting from 1-cyanocyclobutane-1-carboxylic acid, which is converted to the corresponding amide via reaction with N-methylpropan-2-amine. The furan-3-yl formamide is then added to the amide via a coupling reaction to yield N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide.

科学的研究の応用

N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide inhibits BTK activity with high potency and selectivity, resulting in inhibition of downstream signaling pathways and apoptosis of B-cell malignancies. In vivo studies have demonstrated that N-(1-cyanocyclobutyl)-3-[(furan-3-yl)formamido]-N-methylpropanamide has significant anti-tumor activity in mouse models of CLL and NHL.

特性

IUPAC Name

N-[3-[(1-cyanocyclobutyl)-methylamino]-3-oxopropyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-17(14(10-15)5-2-6-14)12(18)3-7-16-13(19)11-4-8-20-9-11/h4,8-9H,2-3,5-7H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJJSAVSJULSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCNC(=O)C1=COC=C1)C2(CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。